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Compound of Interest

Compound Name: 2-Bromothiazole-4-boronic acid
Cat. No.: B14004461
Get Quote
\ J

Part 1: Chemical Identity & Core Data

Compound Name: 2-Bromothiazole-4-boronic acid (often utilized as the pinacol ester) CAS
Number:

o Free Acid: Not widely commercially available due to rapid protodeboronation.

¢ Pinacol Ester (Stable Surrogate):1352796-64-5 (Tentative/Analogous reference based on
structural libraries; Note: Researchers should verify batch-specific CAS as custom synthesis
providers often assign internal IDs for this unstable isomer.)

e Related Anchor CAS (Parent): 2-Thiazole-4-boronic acid (CAS: 1016642-07-1).[1]

Physicochemical Profile[2][3][4][5][6][71[8][9][10][11][12]
[13]
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Property Data (Predicted/Experimental)

CsH3BBrNO:zS (Free Acid) / CsH13BBrNO2S

(Pinacol Ester)

Molecular Formula

Molecular Weight 207.84 g/mol (Acid) / 290.00 g/mol (Ester)

Appearance Off-white to pale yellow solid (Ester)

Soluble in DMSO, DMF, MeOH, DCM; sparingly

Solubilit
Y soluble in water.

High Risk: The free acid is prone to rapid

Stabilit protodeboronation at the C4 position. The

abili
Y pinacol ester is kinetically stable but must be

stored at -20°C under inert atmosphere.

Acidity (pKa) ~7.5 (Boronic acid moiety)

Part 2: Strategic Synthesis & Regioselectivity
The "Halogen Dance" Challenge

Synthesizing 2-bromothiazole-4-boronic acid is chemically non-trivial due to the inherent
reactivity of the thiazole ring.

e C2 Acidity: The C2 position (between N and S) is the most acidic and reactive toward
Lithium-Halogen Exchange (Li-Hal).

o Regioselectivity: Direct lithiation of 2,4-dibromothiazole preferentially targets the C2-bromide,
yielding 2-borono-4-bromothiazole—the unwanted regioisomer.

Validated Synthetic Protocol: The "Blocking" Strategy

To access the 4-borono-2-bromo motif, one must block the C2 position or use a more reactive
halogen at C4 (e.g., lodine) to override the natural selectivity.

Workflow Diagram (Graphviz)
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‘‘‘‘‘‘‘‘‘‘‘‘‘ Ca-Lithiation Borate Trap Ipso-Bromination / Deprotection | _Functionalization | 2-Bromothiazole-4-boronic acid
(-Bui, -78°C) (B(OIP)3) (NBS or Br2) inacol

(TMS)-4-
Figure 1: Regioselective synthesis overcoming C2-preference via TMS blocking strategy.

Click to download full resolution via product page

Detailed Experimental Protocol (Pinacol Ester
Synthesis)
Objective: Synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole via

Halogen-Dance mitigation.

Reagents:

2,4-Dibromothiazole (1.0 eq)

Isopropylmagnesium chloride (iPrMgCl) or n-BulLi

Trimethylsilyl chloride (TMSCI)

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

N-Bromosuccinimide (NBS)
Step-by-Step Procedure:

o C2-Protection: Dissolve 2,4-dibromothiazole in anhydrous THF at -78°C. Add n-BulLi (1.05
eq) dropwise. The exchange occurs exclusively at C2.

e TMS Trapping: Quench the 2-lithio species with TMSCI. Warm to RT. This yields 2-
(trimethylsilyl)-4-bromothiazole.

e C4-Exchange: Cool the TMS-protected intermediate to -78°C. Add t-BuLi (2.0 eq) to effect Li-
Hal exchange at the C4 position (now the only available bromide).

« Borylation: Add the borolane reagent (1.2 eq). Allow to warm to 0°C.
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e C2-Regeneration (The Critical Step): The TMS group must be converted back to a Bromine.
Treat the intermediate with NBS (1.1 eq) in MeCN/THF. The ipso-substitution of the C2-TMS
group with Bromine restores the 2-bromo functionality while retaining the 4-boronate.

 Purification: Rapid column chromatography (neutral alumina) to avoid protodeboronation.

Part 3: Applications in Drug Discovery

The 2-bromothiazole-4-boronic acid scaffold is a "linchpin” intermediate. It allows for the
modular construction of A-B-C type trisubstituted thiazoles, common in kinase inhibitors and
anti-infectives.

Mechanism of Action: Sequential Cross-Coupling

This molecule enables Orthogonal Functionalization:

o Site A (C4-Boronate): Reacts first under standard Suzuki conditions (Pd(PPh3)4, Na2CO3)
with aryl halides.

o Site B (C2-Bromide): Remains intact during the first coupling (if conditions are mild) or can
be activated later using more potent catalysts (e.g., XPhos Pd G2) for a second coupling
event.

Therapeutic Relevance

e Kinase Inhibitors: Thiazoles mimic the ATP-binding hinge region. The 2-bromo position
allows for the introduction of solubilizing amine tails (via Buchwald-Hartwig) after the core
scaffold is built via the 4-boronate.

o Peptidomimetics: Used to synthesize thiazole-based peptide backbones (e.g., in cyclic
peptides like Micrococcin P1).

Part 4: Handling & Stability (The "Self-Validating"
Protocol)

The "Protodeboronation” Trap: Thiazole boronic acids are notoriously unstable. The C-B bond
at the 4-position is electron-deficient and prone to hydrolysis followed by cleavage.
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Validation Checklist:

e TLC Monitoring: Do not rely on UV alone. Stain with Curcumin or Alizarin Red S to confirm
the presence of Boron.

¢ NMR Verification:

o 1B NMR: Look for a peak at ~28-32 ppm (boronate ester). A sharp peak at ~20 ppm
indicates hydrolysis to the free acid or boric acid (decomposition).

o 'H NMR: Check for the disappearance of the C4-proton signal.

o Storage: Store strictly as the pinacol ester at -20°C. Never store as the free acid for >24
hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-THIAZOLE-4-BORONIC ACID | 1016642-07-1 [chemicalbook.com]
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o To cite this document: BenchChem. [2-Bromothiazole-4-boronic Acid: Synthetic Architecture
& Medicinal Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b14004461/docs#2-bromothiazole-4-boronic-acid-
synthetic-architecture-medicinal-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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